
Dimethyl(vinyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(vinyl)silane is an organosilicon compound with the chemical formula C(4)H({10})Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a silicon atom bonded to two methyl groups and one vinyl group, making it a versatile reagent in organic synthesis and polymer chemistry .
準備方法
Dimethyl(vinyl)silane can be synthesized through several methods. One common preparation method involves the reaction of dichlorodimethylsilane ((CH(_3))(_2)SiCl(_2)) with lithium methyl vinyl aluminum hydride (LiAlH(CH(_3))CH(_2)CH=CH(_2)) in an anhydrous solvent such as tetrahydrofuran. This reaction produces this compound along with other by-products .
In industrial settings, vinyl-containing polydimethylsiloxanes (PDMS) are often produced through the hydrolytic polycondensation of dimethyl- and methylvinyldichlorosilanes, followed by catalytic rearrangement of the hydrolysis product .
化学反応の分析
Dimethyl(vinyl)silane undergoes various chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkene or alkyne.
Electrophilic Substitution: In this reaction, an electrophile attacks the vinyl group, leading to the formation of new carbon-carbon bonds.
Cycloaddition: this compound can participate in [2+4] cycloaddition reactions with dienes, forming cycloadducts.
科学的研究の応用
Dimethyl(vinyl)silane has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of silicone polymers and copolymers.
Surface Modification: As a silane coupling agent, this compound is used to modify the surfaces of inorganic particles, improving their adhesion to organic matrices in composites.
Flame Retardants: The compound is used in the preparation of flame-retardant materials by modifying clay surfaces, which enhances the flame resistance of polymer composites.
作用機序
The mechanism of action of dimethyl(vinyl)silane in chemical reactions often involves the formation of a silicon-carbon bond. In hydrosilylation reactions, the silicon-hydrogen bond adds across the carbon-carbon double bond of an alkene, forming a new silicon-carbon bond. This process is typically catalyzed by transition metals, which facilitate the addition reaction .
In electrophilic substitution reactions, the electron-donating nature of the silicon atom stabilizes the transition state, allowing for the formation of new carbon-carbon bonds at the β-position relative to the silicon atom .
類似化合物との比較
Dimethyl(vinyl)silane can be compared to other vinylsilanes and allylsilanes, which also contain silicon-carbon bonds and exhibit similar reactivity:
Vinyltrimethoxysilane: This compound is used as a coupling agent and monomer in polymer synthesis.
Allyltrimethylsilane: This compound undergoes similar electrophilic substitution reactions, where the allyl group is incorporated at the electrophilic center after the loss of the silyl group.
Chlorodimethylvinylsilane: This compound is used in the synthesis of silicon-containing polymers and silaheterocycles.
This compound is unique due to its combination of methyl and vinyl groups, which provide a balance of reactivity and stability, making it a valuable reagent in various chemical processes.
特性
IUPAC Name |
ethenyl(dimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Si/c1-4-5(2)3/h4-5H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREARPFWSGLDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
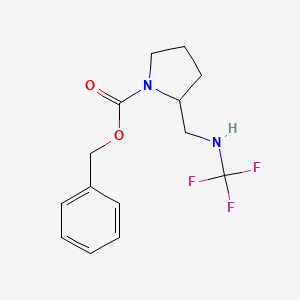
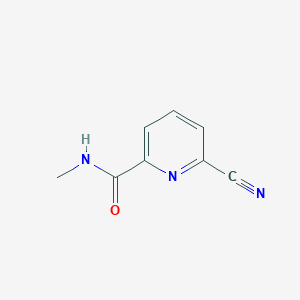
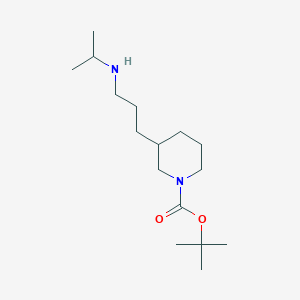

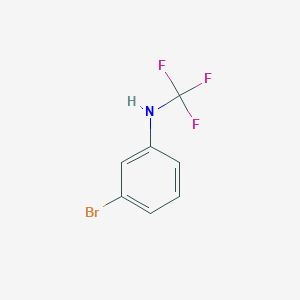
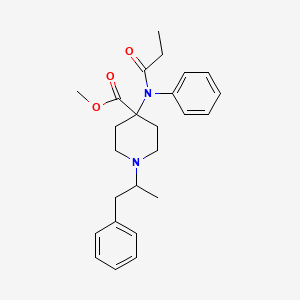

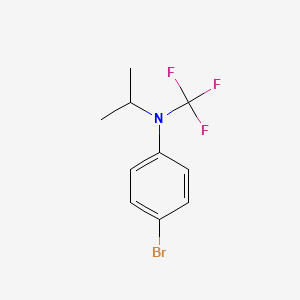


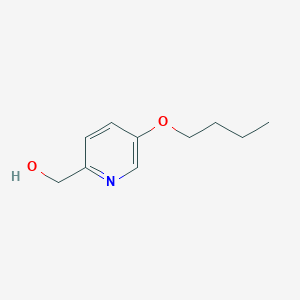
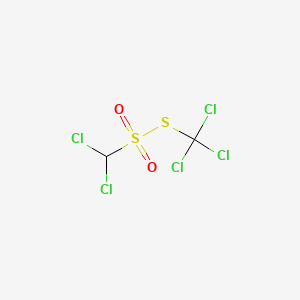

![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
